molecular formula C30H60O2 B1582512 Lauryl stearate CAS No. 5303-25-3

Lauryl stearate

Cat. No.: B1582512
CAS No.: 5303-25-3
M. Wt: 452.8 g/mol
InChI Key: JRTVEUGOGWTHTR-UHFFFAOYSA-N
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Description

Lauryl stearate is an ester formed from lauryl alcohol and stearic acid. It is commonly used in cosmetic and personal care products due to its emollient properties, which help to soften and smooth the skin. This compound is also utilized as a lubricant and thickening agent in various formulations.

Scientific Research Applications

Lauryl stearate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Employed in the formulation of lipid-based drug delivery systems.

    Medicine: Utilized in topical formulations for its emollient properties.

    Industry: Incorporated into lubricants, plasticizers, and cosmetic products for its thickening and smoothing effects.

Mechanism of Action

Target of Action

Lauryl stearate, also known as Dodecyl stearate, is a type of surfactant molecule . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of this compound are the lipid components of cell membranes .

Mode of Action

This compound interacts with its targets by penetrating into the intercellular regions of the stratum corneum, increasing the fluidity and solubilizing lipid components . It also binds to keratin filaments, causing a disruption within corneocytes . This interaction results in changes in the cell membrane’s structure and function, affecting the cell’s behavior and interactions .

Biochemical Pathways

It is known that surfactants like this compound can affect various biochemical processes, including membrane permeabilization and dissolution, inclusion body solubilization, and membrane protein solubilization . These effects can lead to changes in cell signaling and other downstream effects .

Pharmacokinetics

As a surfactant, it is known to have good solubility in water due to its amphiphilic nature . This property can impact its bioavailability, as it can easily be absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell membrane structure and function . By interacting with lipid components and keratin filaments, this compound can disrupt cell membranes, potentially affecting cell signaling and other cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the behavior of surfactants . Additionally, the presence of other substances, such as other surfactants or solvents, can also influence the action of this compound .

Safety and Hazards

Lauryl stearate is harmful if swallowed and causes serious eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product and wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for Lauryl stearate were not found in the search results, it’s worth noting that surfactants in general are gaining prominence over conventional petroleum-based lubricants due to environmental concerns and the depletion of oil reserves . This trend is observed in almost all sectors relying on these products, regardless of their applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl stearate is typically synthesized through an esterification reaction between lauryl alcohol and stearic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The general reaction is as follows:

Lauryl alcohol+Stearic acidLauryl stearate+Water\text{Lauryl alcohol} + \text{Stearic acid} \rightarrow \text{this compound} + \text{Water} Lauryl alcohol+Stearic acid→Lauryl stearate+Water

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Lauryl stearate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into lauryl alcohol and stearic acid.

    Oxidation: this compound can be oxidized to form this compound peroxide, which can further decompose into smaller fragments.

    Substitution: The ester group in this compound can be substituted by other nucleophiles, such as amines or alcohols, to form different esters or amides.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles like amines or alcohols under mild heating.

Major Products:

    Hydrolysis: Lauryl alcohol and stearic acid.

    Oxidation: this compound peroxide and smaller fragments.

    Substitution: New esters or amides depending on the nucleophile used.

Comparison with Similar Compounds

    Sodium lauryl sulfate: An anionic surfactant used in cleaning products.

    Sodium laureth sulfate: A similar surfactant with added ethoxylation for milder effects.

    Ammonium lauryl sulfate: Another surfactant used in personal care products.

Comparison: Lauryl stearate is unique in its primary use as an emollient and thickening agent, whereas compounds like sodium lauryl sulfate and sodium laureth sulfate are primarily used for their surfactant properties. This compound is less irritating to the skin compared to these surfactants, making it more suitable for use in cosmetic and personal care products.

Properties

IUPAC Name

dodecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTVEUGOGWTHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063765, DTXSID201022413
Record name Octadecanoic acid, dodecyl ester
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Record name Octadecanoic acid, C12-18-alkyl esters
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Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5303-25-3, 68412-12-4, 68201-20-7
Record name Dodecyl stearate
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Record name Lauryl stearate
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Record name Octadecanoic acid, C12-14-alkyl esters
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Record name Octadecanoic acid, dodecyl ester
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Record name Octadecanoic acid, dodecyl ester
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Record name Octadecanoic acid, C12-18-alkyl esters
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Record name Octadecanoic acid, C12-14-alkyl esters
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Record name Dodecyl stearate
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Record name LAURYL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Dodecyl Stearate?

A1: Dodecyl Stearate finds applications in various industries. One notable use is as an additive in the production of impact-resistant PVC water pipes. Its inclusion, typically in the range of 0.1-20.0 wt.% of the PVC resin, helps improve productivity, tensile strength, and shock resistance by preventing carbonization on the mold during manufacturing. []

Q2: Can Dodecyl Stearate be synthesized catalytically, and what advantages does this offer?

A2: Yes, Dodecyl Stearate can be synthesized through an esterification reaction between stearic acid and dodecanol using a solid acid catalyst like SO42-/MoO3-TiO2-SiO2. [] This method offers several advantages over traditional synthesis routes, including:

  • High Efficiency: The reaction proceeds with a high esterification ratio (up to 97.9%) under optimized conditions. []
  • Catalyst Reusability: The solid acid catalyst can be used multiple times, reducing waste and production costs. []

Q3: Are there alternative methods for Dodecyl Stearate synthesis using biocatalysts?

A3: Yes, research demonstrates the successful enzymatic production of Dodecyl Stearate through esterification using lipase immobilized on functionalized rice husk silica as a biocatalyst. [] This method utilizes Thermomyces lanuginosus lipase (TLL) immobilized on silica particles functionalized with triethoxy(octyl)silane. This approach offers benefits such as:

  • High Conversion Rates: The immobilized enzyme exhibits high catalytic activity, achieving acid conversion rates exceeding 90%. []
  • Biocatalyst Reusability: The immobilized TLL retains significant activity even after multiple reaction cycles, highlighting its reusability potential. []

Q4: How does the structure of Dodecyl Stearate contribute to its surface-active properties?

A4: Dodecyl Stearate, a sucrose ester, exhibits surface activity due to its amphiphilic structure. [] It possesses both hydrophilic (water-loving) and hydrophobic (water-repelling) components:

    Q5: Is there any information available about the potential toxicity of Dodecyl Stearate or related compounds?

    A5: While this specific set of research papers doesn't delve into the detailed toxicological profile of Dodecyl Stearate, a study focusing on related fatty alcohols and aldehydes provides some insights into potential toxicity. [] The research indicates that certain fatty alcohols (C10-C14), including lauryl alcohol (C12), can induce nutritional encephalomalacia in chicks. [] This condition is preventable with dietary supplementation of dl-β-tocopheryl acetate, suggesting an interplay with Vitamin E levels. []

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